MG-101
Overview
Description
Acetylleucyl-leucyl-norleucinal is a tripeptide composed of N-acetylleucyl, leucyl, and norleucinal residues joined in sequence . This compound is known for its role as a cysteine protease inhibitor, which restricts the action of cysteine proteases . It has significant applications in biochemical research and drug development.
Mechanism of Action
Target of Action
Calpain Inhibitor I, also known as N-Ac-Leu-leu-norleucinal, MG-101, or Acetylleucyl-leucyl-norleucinal, primarily targets calpains . Calpains are cysteine proteases that are activated in various brain disorders and are considered significant markers and mediators in the pathophysiology of neurodegeneration . Two important isoforms of calpain, calpain 1 and 2, play a vital role in the physiology of neurodegenerative diseases .
Biochemical Pathways
Calpain activation is involved in cerebral ischemic injury, and this involvement is achieved by the interaction among Ca 2+, substrates, organelles, and multiple proteases in the neuronal necrosis and apoptosis pathways after cerebral ischemia . A “calpain-cathepsin” hypothesis has been proposed: after μ-calpain is activated by cerebral ischemia, the lysosomal membranes are destroyed by calpain, and thus cathepsin is released into the cytosol to degrade cellular components .
Biochemical Analysis
Biochemical Properties
Calpain inhibitor I interacts with enzymes such as calpain I and II, cathepsin B, and cathepsin L . It inhibits the degradation of IκBα and IκBβ by the ubiquitin-proteasome complex, which blocks the activation of NFκB and the production of TNF and IL-1β . This suggests a potential therapeutic effect for inflammatory diseases .
Cellular Effects
Calpain inhibitor I has been shown to have effects on various types of cells and cellular processes. For instance, it can inhibit nitric oxide production by activated macrophages by interfering with the transcription of the inducible nitric oxide synthase gene . It also reduces the atherosclerotic lesion and CD68 expression without affecting the lipid profiles in serum .
Molecular Mechanism
Calpain inhibitor I exerts its effects at the molecular level through several mechanisms. It binds to the active site of calpain, inhibiting its activation . This inhibition prevents calpain-mediated apoptosis in degenerating neurons, which is crucial in the pathophysiology of neurodegeneration .
Temporal Effects in Laboratory Settings
The effects of Calpain inhibitor I change over time in laboratory settings. For instance, μ-calpain begins to increase 20 minutes after ischemia and peaks one day after ischemia
Dosage Effects in Animal Models
The effects of Calpain inhibitor I vary with different dosages in animal models. For example, chronic intranasal administration of the calpain inhibitor to Mn-treated rats contributed to a significant decrease in the severity of gait disorders
Metabolic Pathways
Calpain inhibitor I is involved in several metabolic pathways. It interacts with enzymes such as calpain and cathepsin, which play a role in the physiology of neurodegenerative disease
Transport and Distribution
It is known that calpain inhibitors should be cell-permeable to have higher specificity , suggesting that Calpain inhibitor I may be transported across cell membranes
Subcellular Localization
It is known that calpain, the target of Calpain inhibitor I, is present in the cytosol and is widely expressed in human cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylleucyl-leucyl-norleucinal can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
In an industrial setting, the production of acetylleucyl-leucyl-norleucinal may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetylleucyl-leucyl-norleucinal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in norleucinal can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The peptide bonds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the peptide bonds under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
Acetylleucyl-leucyl-norleucinal has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protease inhibition and protein degradation pathways.
Medicine: Investigated for its potential therapeutic effects in diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of protease inhibitors for pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- Acetyl-leucyl-leucyl-norleucine-aldehyde
- N-acetylleucylleucylnorleucinal
- Calpain Inhibitor I
Uniqueness
Acetylleucyl-leucyl-norleucinal is unique due to its specific inhibitory activity against cysteine proteases, particularly calpain I and II. It exhibits strong, competitive inhibition with a Ki value between 0.12 μM and 0.23 μM . This specificity and potency make it a valuable tool in biochemical research and drug development .
Properties
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYKJLXRRQTBOR-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911457 | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110044-82-1 | |
Record name | ALLN | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110044-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | acetylleucyl-leucyl-norleucinal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07558 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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